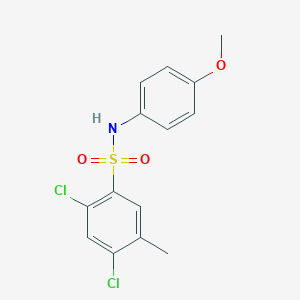![molecular formula C23H19N3O5S B280725 N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan](/img/structure/B280725.png)
N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan, also known as MI-2, is a small molecule inhibitor that has shown promising results in scientific research. MI-2 is a synthetic compound that targets the MDM2-p53 interaction, which is a crucial pathway in cancer development.
作用機序
N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. By binding to MDM2, N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan prevents the interaction between MDM2 and p53, leading to the activation of p53. The activation of p53 induces cell cycle arrest and apoptosis, which ultimately leads to cancer cell death.
Biochemical and Physiological Effects:
N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan has been shown to have significant biochemical and physiological effects. In preclinical studies, N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan has been shown to inhibit tumor growth and induce apoptosis in cancer cells. N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan has also been shown to increase the expression of p53 and its downstream targets, which are involved in cell cycle arrest and apoptosis.
実験室実験の利点と制限
One of the major advantages of N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan is its specificity towards the MDM2-p53 interaction. N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan has been shown to have minimal off-target effects, which makes it an ideal tool for studying the MDM2-p53 pathway. However, one of the limitations of N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan. One area of research is the development of more potent and selective N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan analogs. Another area of research is the combination of N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the use of N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan in combination with immunotherapy is an area of active research. Finally, the development of N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan as a diagnostic tool for cancer is an area of potential future research.
Conclusion:
In conclusion, N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan is a promising small molecule inhibitor that has shown significant potential in cancer treatment. N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan works by disrupting the MDM2-p53 interaction, which leads to the activation of p53 and ultimately leads to cancer cell death. N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan has been extensively studied for its potential in cancer treatment and has shown minimal off-target effects. There are several future directions for the study of N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan, including the development of more potent and selective N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan analogs, combination with other cancer therapies, and the development of N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan as a diagnostic tool for cancer.
合成法
N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan is synthesized through a multistep process involving several chemical reactions. The synthesis of N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan involves the condensation of 6-bromoindole-3-carbaldehyde with tryptophan methyl ester to form the key intermediate. This intermediate is then reacted with sulfonyl chloride to form the final product, N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan.
科学的研究の応用
N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer. N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan works by disrupting the MDM2-p53 interaction, which leads to the activation of the p53 tumor suppressor protein. The activation of p53 induces cell cycle arrest and apoptosis, which ultimately leads to cancer cell death.
特性
分子式 |
C23H19N3O5S |
|---|---|
分子量 |
449.5 g/mol |
IUPAC名 |
3-(1H-indol-3-yl)-2-[(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C23H19N3O5S/c1-26-19-9-10-20(15-6-4-7-16(21(15)19)22(26)27)32(30,31)25-18(23(28)29)11-13-12-24-17-8-3-2-5-14(13)17/h2-10,12,18,24-25H,11H2,1H3,(H,28,29) |
InChIキー |
KCBJTDNGWZJUGQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)C=CC=C3C1=O |
正規SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)C=CC=C3C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
![6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
![6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280648.png)
![N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B280650.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280651.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280652.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)

![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B280660.png)
![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)
![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)